molecular formula C5H10O B086003 3-Methyl-3-buten-2-ol CAS No. 10473-14-0

3-Methyl-3-buten-2-ol

Cat. No.: B086003
CAS No.: 10473-14-0
M. Wt: 86.13 g/mol
InChI Key: JEYLKNVLTAPJAF-UHFFFAOYSA-N
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Description

O-Desmethyltramadol: is an opioid analgesic and the main active metabolite of tramadol. It is known for its potent analgesic properties and is used in the treatment of moderate to severe pain. The compound is formed in the liver through the demethylation of tramadol by the enzyme cytochrome P450 2D6 (CYP2D6) . O-Desmethyltramadol has a stronger affinity for the μ-opioid receptor compared to tramadol, making it more effective in pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyltramadol typically involves the demethylation of tramadol. One common method is the use of potassium hydroxide under phase transfer conditions. The reaction is carried out by treating tramadol with potassium hydroxide in the presence of a phase transfer catalyst, resulting in the removal of the methyl group to form O-Desmethyltramadol .

Industrial Production Methods: Industrial production of O-Desmethyltramadol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: O-Desmethyltramadol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: O-Desmethyltramadol is used as a reference standard in analytical chemistry for the quantification of tramadol and its metabolites in biological samples. It is also used in the development of new synthetic routes and analytical methods .

Biology: In biological research, O-Desmethyltramadol is studied for its pharmacokinetics and pharmacodynamics. It is used to understand the metabolism and action of tramadol in the body .

Medicine: O-Desmethyltramadol is primarily used in pain management. Its potent analgesic properties make it a valuable compound in the treatment of chronic pain conditions. It is also studied for its potential use in treating other conditions such as depression and anxiety .

Industry: In the pharmaceutical industry, O-Desmethyltramadol is used in the formulation of pain relief medications. It is also used in the development of new opioid analgesics with improved efficacy and safety profiles .

Comparison with Similar Compounds

    Tramadol: The parent compound of O-Desmethyltramadol, with a lower affinity for the μ-opioid receptor.

    Codeine: Another opioid analgesic that is metabolized to morphine in the body.

    Morphine: A potent opioid analgesic with a high affinity for the μ-opioid receptor.

    Oxycodone: An opioid analgesic with similar properties to O-Desmethyltramadol but different metabolic pathways.

Uniqueness: O-Desmethyltramadol is unique due to its high affinity for the μ-opioid receptor and its ability to inhibit the reuptake of norepinephrine and serotonin. This dual mechanism of action makes it effective in treating both pain and depression, setting it apart from other opioid analgesics .

Properties

IUPAC Name

3-methylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYLKNVLTAPJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871205
Record name 3-Methyl-3-buten-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10473-14-0
Record name 3-Methyl-3-buten-2-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3-buten-2-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3-buten-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3-buten-2-ol
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Record name 3-METHYL-3-BUTEN-2-OL
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Synthesis routes and methods

Procedure details

A mixture of 1.0 g (14.3 mmol) of 2-methyl-2-butene and 500 mg. of photosensitizing resin in 150 ml of methanol was irradiated as described above. The volume of oxygen uptake was measured. To the solution was added sodium borohydride, and after 5 min. the solution was extracted with ether (20 ml.) The ether solution was analyzed by gas chromatography to give 3-methylbut-3-ene-2-ol and 2-methylbut-3-ene-2-ol, in a 50:50 ratio, within experimental error. The ratio of these two products is the same as that observed when rose bengal or methylene blue are dissolved in methanol. Hence the same intermediate, singlet oxygen is involved in both processes. Radical oxidation leads to different products.
Quantity
1 g
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reactant
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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